N-Cyclohexylpropyl Deoxynojirimycin
CAS No.: 133342-48-0
VCID: VC0019536
Molecular Formula: C₁₅H₂₉NO₄
Molecular Weight: 287.39 g/mol
* For research use only. Not for human or veterinary use.
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Description | N-Cyclohexylpropyl deoxynojirimycin is a glucosidase 1 inhibitor . Glucosidase inhibitors such as N-Cyclohexylpropyl deoxynojirimycin and 1-Deoxynojirimycin (DNJ), also known as duvoglustat or moranolin, have garnered attention for their potential antiviral properties . DNJ, commonly found in mulberry leaves, inhibits alpha-glucosidase and has been researched for various health benefits . Research indicates that DNJ may improve stable angina pectoris in patients with coronary heart disease and blood stasis syndrome by increasing antioxidant and anti-inflammatory capacities . DNJ's antiviral activity has been studied, with some research suggesting it inhibits the spread of human immunodeficiency virus (HIV) . Studies comparing silkworm extract and purified DNJ against viruses like bovine viral diarrhea virus, GB virus-B, woodchuck hepatitis virus, and hepatitis B virus showed the silkworm extract to be more effective, possibly due to synergistic effects of multiple iminosugars . While DNJ did not affect the replication of Baculoviruses and Bombyx Mori Nucleopolyhedrovirus, it suppressed the replication of Autographa Californica Multiple Nucleopolyhedrovirus . The interest in DNJ has led to investigations into mulberry tea with higher DNJ content and alternative production methods using Bacillus species . DNJ is a polyhydroxylated piperidine alkaloid produced from D-Glucose in plants like Commelina communis and bacteria like Streptomyces and Bacillus . In Bacillus subtilis, DNJ biosynthesis involves glycolysis, transamination, dephosphorylation, and regio-selective oxidation . |
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CAS No. | 133342-48-0 |
Product Name | N-Cyclohexylpropyl Deoxynojirimycin |
Molecular Formula | C₁₅H₂₉NO₄ |
Molecular Weight | 287.39 g/mol |
IUPAC Name | (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
Standard InChI | InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1 |
Standard InChIKey | WAOKCSPMSBLULX-LXTVHRRPSA-N |
SMILES | C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O |
Canonical SMILES | C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O |
Synonyms | (2R,3R,4R,5S)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol;_x000B_SP 173 |
PubChem Compound | 452617 |
Last Modified | Apr 15 2024 |
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